molecular formula C11H9N3O B056918 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 124476-77-3

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No. B056918
M. Wt: 199.21 g/mol
InChI Key: XOIOEPQEOGMHSP-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a compound of interest due to its heterocyclic structure, which is a key feature in many pharmacologically active compounds and materials with unique physical and chemical properties. Despite the user's request to exclude applications, drug use, and side effects, the compound's inherent characteristics make it an important subject for chemical and physical analysis.

Synthesis Analysis

The synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles has been achieved using phase transfer catalysis, demonstrating a simple and convenient method. This process yields the desired product efficiently under solid-liquid phase transfer conditions in acetonitrile with the use of 18-crown-6 as a catalyst (Dave & Parikh, 2001).

Molecular Structure Analysis

X-ray crystallography studies have detailed the crystal structure of similar compounds, showing significant insights into their molecular geometry. For example, the crystal structure of a closely related compound was determined, providing valuable information on the spatial arrangement and the intermolecular forces stabilizing the structure (Ganapathy et al., 2015).

Chemical Reactions and Properties

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions due to its active functional groups. These reactions include cyclocondensation, where alpha-aminonitriles react with enones to give access to pyrrole carbonitriles, highlighting the compound's versatility in synthesizing heterocyclic compounds (Bergner et al., 2009).

Physical Properties Analysis

The physical properties of 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile derivatives, such as solubility, melting point, and crystalline structure, have been studied through various analytical techniques, including single-crystal X-ray diffraction. These studies contribute to our understanding of how molecular structure affects physical properties (Sharma et al., 2015).

Scientific Research Applications

Chemical Synthesis and Reactivity

The molecule 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile serves as a building block in the synthesis of heterocyclic compounds due to its reactivity and structural features. It participates in reactions that lead to the formation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity opens pathways for the generation of various cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and their esters, showcasing its importance in synthetic chemistry for the development of new heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Biological Activities and Applications

Studies have shown the potential of derivatives of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile in biological systems, including their roles in modulating metabolic pathways and enzyme activities. The molecule and its derivatives have been explored for their applications in medical research, particularly in understanding the mechanism of action of various biologically active compounds. For example, research on oxo acid dehydrogenase complexes, which are critical in amino acid degradation, has utilized synthetic analogs of 2-oxo acids to investigate their regulatory mechanisms, indicating the relevance of such molecules in studying metabolic processes and potential therapeutic applications (Artiukhov, Graf, & Bunik, 2016).

Advancements in Material Sciences

The reactivity and structural characteristics of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile have also found applications in material science, particularly in the synthesis of novel materials with potential industrial applications. Its derivatives have been employed as intermediates in developing new materials that exhibit unique properties, such as enhanced solubility, compatibility, and improved performance in various applications. Such research underscores the compound's versatility beyond conventional chemical synthesis, extending to innovative materials development (Login, 1995).

properties

IUPAC Name

5-amino-2-oxo-1-phenyl-3H-pyrrole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-7-8-6-10(15)14(11(8)13)9-4-2-1-3-5-9/h1-5H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIOEPQEOGMHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N(C1=O)C2=CC=CC=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368099
Record name 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

CAS RN

124476-77-3
Record name 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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